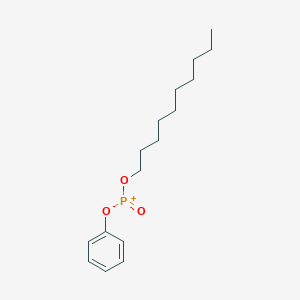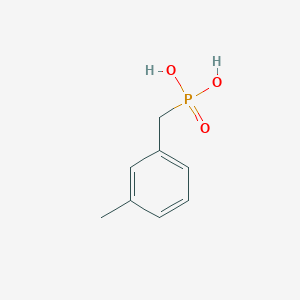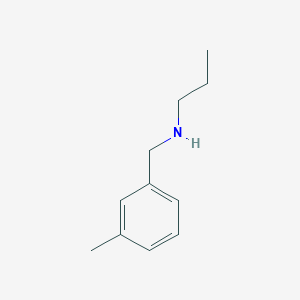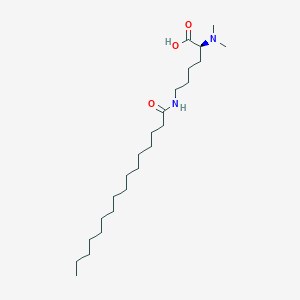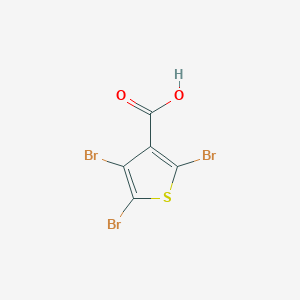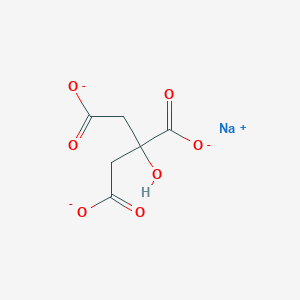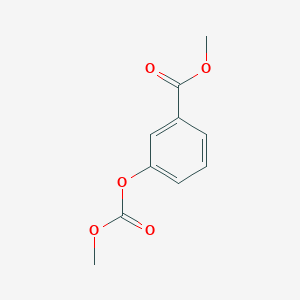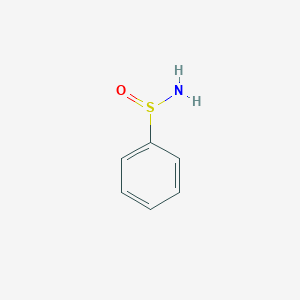
Benzenesulfinamide
Overview
Description
Benzenesulfinamide is an organic compound with the molecular formula C6H7NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Benzenesulfinamide primarily targets carbonic anhydrase IX (CA IX) . CA IX is a type of carbonic anhydrase, an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. This enzyme is often overexpressed in many solid tumors . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Mode of Action
This compound acts as an inhibitor of CA IX . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. This inhibition disrupts the pH regulation in tumor cells, which can lead to the suppression of tumor growth .
Biochemical Pathways
The inhibition of CA IX by this compound affects the pH regulation within tumor cells . Normally, tumor cells shift their metabolism to anaerobic glycolysis, a process that leads to a significant modification in pH. By inhibiting CA IX, this compound disrupts this process, potentially leading to an unfavorable environment for tumor growth .
Pharmacokinetics
A study on a series of benzenesulfonamide inhibitors of perforin, a protein that plays a role in cell death, showed that these compounds have high binding to plasma proteins
Result of Action
The inhibition of CA IX by this compound can lead to the suppression of tumor growth . In a study, this compound derivatives showed significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, some derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in different solvents can affect its bioavailability and efficacy . Additionally, the pH of the tumor microenvironment, which can be influenced by factors such as hypoxia and the metabolic state of the tumor cells, can also affect the action of this compound .
Biochemical Analysis
Biochemical Properties
Benzenesulfinamide has been found to interact with carbonic anhydrase IX (CA IX), a key enzyme involved in many biochemical reactions . This interaction is believed to be crucial for the compound’s biological activity.
Cellular Effects
In cellular studies, this compound derivatives have shown significant inhibitory effects against cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231 and the breast cancer cell line MCF-7 . These effects are believed to be due to the compound’s interaction with CA IX and its influence on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to CA IX, resulting in the inhibition of this enzyme . This interaction leads to changes in gene expression and cellular metabolism, contributing to the compound’s anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound derivatives have shown stable and long-lasting effects on cellular function
Metabolic Pathways
This compound is involved in the metabolic pathway of CA IX . Its interaction with this enzyme can influence metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interaction with CA IX
Subcellular Localization
The subcellular localization of this compound is likely related to the localization of its target enzyme, CA IX
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenesulfinamide can be synthesized through several methods. One common approach involves the reaction of benzenesulfinic acid with ammonia or amines under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{SO}_2\text{H} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale synthesis techniques. One such method involves the use of copper and visible light-induced azides and sulfinic acid coupling. This method is efficient and produces high yields of this compound under mild conditions .
Chemical Reactions Analysis
Types of Reactions: Benzenesulfinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzenesulfonamide.
Reduction: It can be reduced to form benzenesulfinate.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Benzenesulfonamide.
Reduction: Benzenesulfinate.
Substitution: Various substituted benzenesulfinamides depending on the nucleophile used.
Scientific Research Applications
Benzenesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: this compound derivatives have shown promise as anticancer and antimicrobial agents.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- Benzenesulfonamide
- Benzenesulfinate
- Benzenesulfonic acid
Comparison: Benzenesulfinamide is unique due to its specific sulfinamide group, which imparts distinct chemical properties compared to its sulfonamide and sulfinate counterparts. For example, benzenesulfonamide is more stable and less reactive, while benzenesulfinate is more prone to oxidation .
Properties
IUPAC Name |
benzenesulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c7-9(8)6-4-2-1-3-5-6/h1-5H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCPEOFEBREKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461151 | |
| Record name | Benzenesulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16066-31-2 | |
| Record name | Benzenesulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzenesulfinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B100714.png)
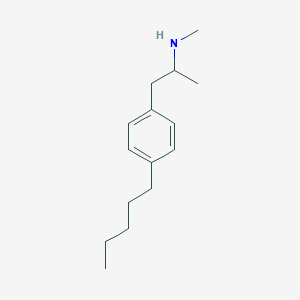

![(1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol](/img/structure/B100719.png)
